molecular formula C14H23N3 B2683709 {[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine CAS No. 1270911-03-9

{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine

Cat. No.: B2683709
CAS No.: 1270911-03-9
M. Wt: 233.359
InChI Key: SCTJSXPMWCVPFZ-UHFFFAOYSA-N
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Description

{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine is a chemical compound with the molecular formula C14H23N3 This compound features a pyrrolidine ring attached to a pyridine ring, with a methyl group and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method is the reductive amination of a pyridine derivative with a pyrrolidine derivative. This process involves the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies, due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.

    Pyridine derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine derivatives exhibit comparable biological activities and are used in medicinal chemistry.

Uniqueness

What sets {[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine apart is its unique combination of the pyrrolidine and pyridine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

N-[[6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-11(2)15-9-13-6-7-14(16-10-13)17-8-4-5-12(17)3/h6-7,10-12,15H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTJSXPMWCVPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C2=NC=C(C=C2)CNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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